3-bromo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylic acid
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Overview
Description
3-bromo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylic acid is a heterocyclic compound that features a bromine atom attached to a cyclopenta[b]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylic acid typically involves the bromination of a precursor cyclopenta[b]pyridine compound. One common method includes the use of bromine or a brominating agent under controlled conditions to introduce the bromine atom at the desired position on the ring system . The reaction conditions often involve solvents such as dichloromethane or acetonitrile and may require the presence of a catalyst to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated systems to ensure consistency and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-bromo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to alter the oxidation state of the compound or remove specific functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
3-bromo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 3-bromo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylic acid
- 3-fluoro-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylic acid
- 3-iodo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylic acid
Uniqueness
3-bromo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C9H8BrNO2 |
---|---|
Molecular Weight |
242.07 g/mol |
IUPAC Name |
3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C9H8BrNO2/c10-7-2-5-1-6(9(12)13)3-8(5)11-4-7/h2,4,6H,1,3H2,(H,12,13) |
InChI Key |
HRTOINWFTUWXRA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=C1C=C(C=N2)Br)C(=O)O |
Origin of Product |
United States |
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